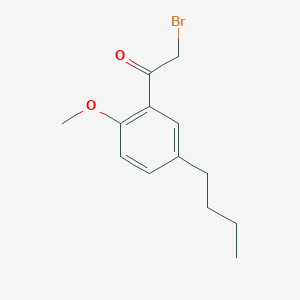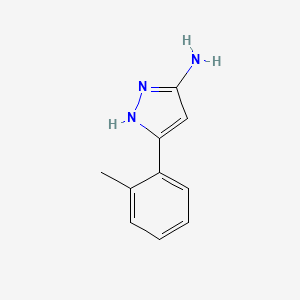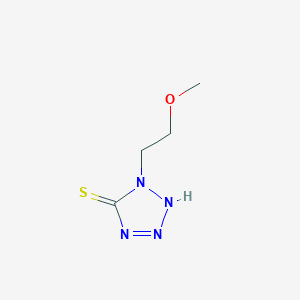
2-((1H-indol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1H-indol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
- Antiplasmodial Properties : Compounds related to 2-((1H-indol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide have been synthesized and evaluated for their potential antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum (Mphahlele, Mmonwa, & Choong, 2017).
- Anti-inflammatory Activity : Certain indole acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains (Al-Ostoot et al., 2020).
- Cancer Immunotherapy : Unique sulfur-aromatic interactions in compounds related to this chemical have been studied for their potential in binding potent imidazothiazole indoleamine 2,3-dioxygenase inhibitors, which are speculated to be useful in cancer immunotherapy (Peng et al., 2020).
Material Science
- Polymer Chemistry : Research on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, which includes compounds structurally similar to this compound, has shown improved thermal stability and robust polymer/filler networks (Batibay et al., 2020).
Organic Chemistry
- Synthesis of Novel Compounds : Studies have been conducted on the synthesis of novel compounds using this compound derivatives for various applications, including antimicrobial agents (Debnath & Ganguly, 2015).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c17-10-5-6-14(12(18)7-10)20-16(21)9-22-15-8-19-13-4-2-1-3-11(13)15/h1-8,19H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGWKYURYATOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde](/img/structure/B2985099.png)
![1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B2985100.png)
![2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2985102.png)

![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B2985105.png)



![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2985112.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2985115.png)
![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985117.png)
